4-Azido-2-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-methylbut-1-ene is an organic compound characterized by the presence of an azido group (-N₃) attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-methylbut-1-ene typically involves the azidation of 2-methylbut-1-ene. One common method is the reaction of 2-methylbut-1-ene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-methylbut-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized compounds.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.
Cycloaddition: Copper(I) catalysts for click chemistry.
Reduction: Triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution: Various substituted butenes.
Cycloaddition: Triazoles.
Reduction: 2-Methylbut-1-amine.
Scientific Research Applications
4-Azido-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Azido-2-methylbut-1-ene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly known as click chemistry. This reaction is highly efficient and selective, making it useful for various applications in chemical biology and materials science.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-1-ene: Lacks the azido group, making it less reactive in cycloaddition reactions.
4-Iodo-2-methylbut-1-ene: Contains an iodine atom instead of an azido group, leading to different reactivity and applications.
2-Methylbut-2-ene: A structural isomer with different reactivity due to the position of the double bond.
Uniqueness
4-Azido-2-methylbut-1-ene is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition and substitution reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-azido-2-methylbut-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-5(2)3-4-7-8-6/h1,3-4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDQODWSLJQLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.